

# Comparative Pharmacokinetic Profiling of VV116 and Its Parent Nucleoside

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the oral antiviral agent VV116 and its parent nucleoside. VV116 is a tri-isobutyrate ester prodrug of a deuterated remdesivir analog, designed for enhanced oral bioavailability.[1][2] Upon administration, VV116 is rapidly and almost completely metabolized into its active parent nucleoside, referred to as 116-N1 or X1.[3][4] This active metabolite is a deuterated form of GS-441524, the primary circulating nucleoside metabolite of remdesivir.[3][4] The data presented herein is supported by experimental findings from preclinical and clinical studies.

#### **Data Presentation: Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of the VV116 metabolite (116-N1/X1) following oral administration of VV116, and the parent nucleoside GS-441524 after both oral (PO) and intravenous (IV) administration in various species.

Table 1: Pharmacokinetic Parameters of VV116's active metabolite (116-N1/X1) after Oral Administration of VV116



| Species             | Dose<br>(mg/kg)                 | Cmax<br>(ng/mL)    | Tmax (h)  | t1/2 (h)        | AUC<br>(ng·h/mL)   | Referenc<br>e |
|---------------------|---------------------------------|--------------------|-----------|-----------------|--------------------|---------------|
| Human               | 25 - 800<br>mg (single<br>dose) | Dose-<br>dependent | 1.0 - 2.5 | 4.80 - 6.95     | Dose-<br>dependent | [3][5]        |
| Mouse<br>(C57BL/6J) | Not<br>specified                | 10,700 ±<br>100    | 0.25      | Not<br>Reported | 19,484 ±<br>1109   | [4]           |

Note: Following oral administration, the prodrug VV116 was not detected in plasma, while its metabolite 116-N1 was observed.[3][5]

Table 2: Pharmacokinetic Parameters of GS-441524 (Parent Nucleoside)



| Specie<br>s                     | Admini<br>stratio<br>n<br>Route | Dose<br>(mg/kg<br>) | Cmax<br>(ng/mL<br>) | Tmax<br>(h) | t1/2 (h) | Bioava<br>ilabilit<br>y (F%) | AUC<br>(ng·h/<br>mL) | Refere<br>nce |
|---------------------------------|---------------------------------|---------------------|---------------------|-------------|----------|------------------------------|----------------------|---------------|
| Mouse<br>(C57BL<br>/6)          | IV                              | 5                   | -                   | -           | -        | -                            | -                    | [6]           |
| РО                              | 10                              | 582                 | 1.5                 | 3.9         | 39%      | 2,540                        | [6]                  |               |
| Rat<br>(Spragu<br>e-<br>Dawley) | IV                              | 1                   | -                   | -           | -        | -                            | -                    | [6]           |
| РО                              | 10                              | -                   | -                   | -           | 33%      | -                            | [6]                  |               |
| Dog<br>(Beagle<br>)             | IV                              | 2                   | -                   | -           | ~4       | -                            | -                    | [6]           |
| РО                              | 5                               | -                   | -                   | ~4          | 85%      | -                            | [6]                  |               |
| Monkey<br>(Cynom<br>olgus)      | IV                              | 2                   | -                   | -           | -        | -                            | -                    | [6]           |
| РО                              | 5                               | -                   | -                   | -           | 8.3%     | -                            | [6]                  |               |
| Cat                             | РО                              | 25                  | 10,290              | 3-8         | -        | -                            | -                    | [7]           |

### **Experimental Protocols**

The data presented in this guide are derived from studies employing standardized methodologies for pharmacokinetic analysis.

## **Human Pharmacokinetic Studies (VV116)**

A Phase I clinical trial (NCT05341609) was conducted in healthy Chinese male subjects to evaluate the safety, tolerability, and pharmacokinetics of VV116.[3][5] The study involved single



ascending-dose (SAD) and multiple ascending-dose (MAD) cohorts.[5]

- Administration: Subjects received single oral doses of VV116 tablets ranging from 25 mg to 800 mg.[3][5]
- Sample Collection: Blood samples were collected at scheduled time points postadministration.[5]
- Bioanalysis: Plasma concentrations of VV116 and its primary metabolite, 116-N1, were
  determined using a validated ultra-high performance liquid chromatography-tandem mass
  spectrometry (UHPLC-MS/MS) method.[3][5] For metabolite characterization, Ultra-HighPerformance Liquid Chromatography with Orbitrap Mass Spectrometry (UHPLC-OrbitrapMS) was used.[3]
- Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data of 116-N1.[3][5]

#### **Animal Pharmacokinetic Studies (VV116 and GS-441524)**

Preclinical pharmacokinetic studies were conducted in various animal models, including mice, rats, dogs, and monkeys, to determine the disposition and bioavailability of the compounds.

- Administration: For VV116, oral gavage was used.[4] For GS-441524, both intravenous (IV) and oral (PO) administrations were performed to assess absolute bioavailability.[6]
- Sample Collection: Serial blood samples were collected from the animals at predetermined time points after drug administration.
- Bioanalysis: Plasma samples were processed and analyzed for drug concentrations using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
- Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using noncompartmental analysis of the plasma concentration-time profiles.



# Visualizations: Mechanism of Action and Experimental Workflow Mechanism of Action

VV116 acts as a prodrug that is intracellularly converted to its active triphosphate form, which in turn inhibits viral replication. Upon oral administration, VV116 is efficiently absorbed and hydrolyzed by cellular enzymes to its parent nucleoside, 116-N1.[8][9] This nucleoside subsequently undergoes phosphorylation by host cell kinases to form the active nucleoside triphosphate (116-NTP).[9][10] The active 116-NTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to termination of the nascent viral RNA chain and suppression of viral replication.[4][9]





Click to download full resolution via product page

Caption: Metabolic activation pathway of VV116 to its active triphosphate form.



#### **Experimental Workflow**

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study, from drug administration to data analysis.



Click to download full resolution via product page



Caption: Standard workflow for a comparative pharmacokinetic study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Analogue VV116 | Organic Chemistry [organicchemistry.eu]
- 3. Characterization of in-vivo human metabolites of the oral nucleoside anti-COVID-19 drug VV116 using UHPLC-Orbitrap-MS PMC [pmc.ncbi.nlm.nih.gov]
- 4. A viral RNA-dependent RNA polymerase inhibitor VV116 broadly inhibits human coronaviruses and has synergistic potency with 3CLpro inhibitor nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, and pharmacokinetics of VV116, an oral nucleoside analog against SARS-CoV-2, in Chinese healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Pharmacokinetic Profiling of VV116 and Its Parent Nucleoside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612199#comparative-pharmacokinetic-profiling-of-vv116-and-parent-nucleoside]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com